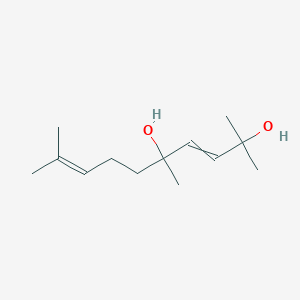
2,5,9-Trimethyldeca-3,8-diene-2,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,9-Trimethyldeca-3,8-diene-2,5-diol is an organic compound with the molecular formula C13H24O2 It contains two double bonds and two hydroxyl groups, making it a diene-diol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9-Trimethyldeca-3,8-diene-2,5-diol can be achieved through several methods:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form dienes. The reaction typically requires an acid catalyst and elevated temperatures.
Dehydrohalogenation of Organohalides: This method involves the elimination of hydrogen halides from organohalides to form dienes. Common reagents include strong bases like potassium tert-butoxide.
Free Radical Halogenation: This method involves the halogenation of alkenes at the allylic position using reagents like N-bromosuccinimide (NBS) followed by dehydrohalogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale dehydration or dehydrohalogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in 2,5,9-Trimethyldeca-3,8-diene-2,5-diol can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Ethers, esters
科学的研究の応用
2,5,9-Trimethyldeca-3,8-diene-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,5,9-Trimethyldeca-3,8-diene-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the double bonds can participate in various chemical reactions, altering the activity of biological pathways.
類似化合物との比較
Similar Compounds
2,5,9-Trimethyldeca-3,8-diene-2,5-diol: Contains two hydroxyl groups and two double bonds.
2,5,9-Trimethyldeca-3,8-diene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,5,9-Trimethyldeca-3,8-diol: Lacks double bonds, affecting its chemical reactivity and applications.
Uniqueness
This compound is unique due to the presence of both hydroxyl groups and double bonds, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in various scientific and industrial applications.
特性
CAS番号 |
89929-60-2 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
2,5,9-trimethyldeca-3,8-diene-2,5-diol |
InChI |
InChI=1S/C13H24O2/c1-11(2)7-6-8-13(5,15)10-9-12(3,4)14/h7,9-10,14-15H,6,8H2,1-5H3 |
InChIキー |
AXNDBRFJZMEECR-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(C)(C=CC(C)(C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


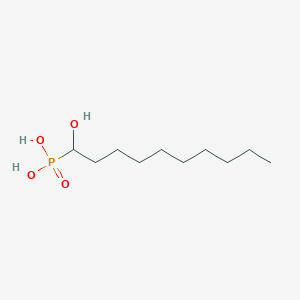
![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)

![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)
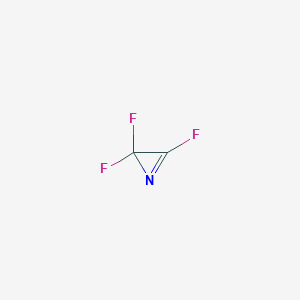
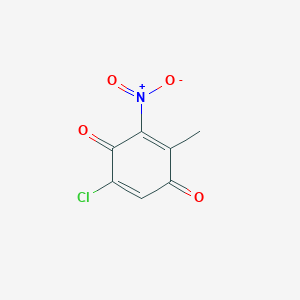
![1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene](/img/structure/B14375273.png)
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
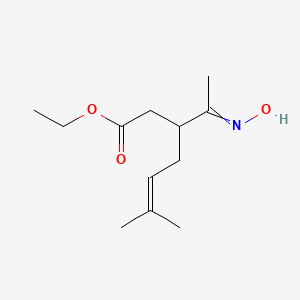
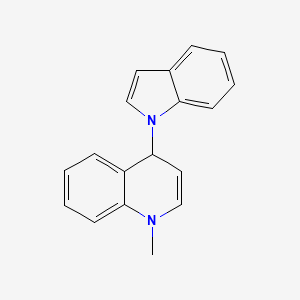
![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14375295.png)
![[Di(methanesulfonyl)methanesulfonyl]ethane](/img/structure/B14375298.png)
